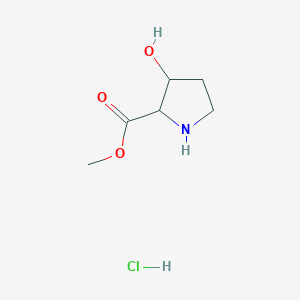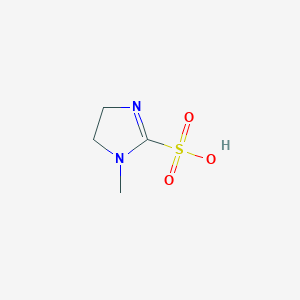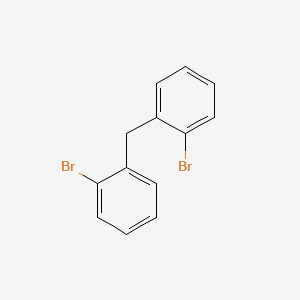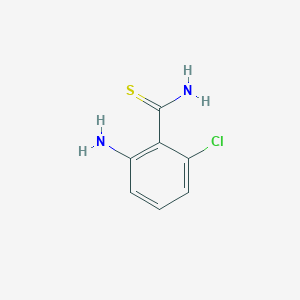
2-Amino-6-chlorobenzothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-chlorobenzothioamide is an organic compound with the molecular formula C7H7ClN2S It is a derivative of benzothiazole, a bicyclic compound containing a benzene ring fused to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chlorobenzothioamide typically involves the reaction of 2-aminobenzothiazole with chlorinating agents. One common method is the chlorination of 2-aminobenzothiazole using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Aminobenzothiazole+SOCl2→this compound+HCl+SO2
This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of non-toxic solvents and catalysts, are increasingly being adopted to minimize environmental impact.
化学反応の分析
Types of Reactions
2-Amino-6-chlorobenzothioamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
Substitution: Formation of 2-amino-6-substituted benzothioamides.
Oxidation: Formation of 2-amino-6-chlorobenzothiazole sulfoxides or sulfones.
Reduction: Formation of 2-amino-6-chlorobenzothiazole amines.
科学的研究の応用
2-Amino-6-chlorobenzothioamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antiviral, antimicrobial, and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-6-chlorobenzothioamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivative being studied.
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
2-Amino-6-chlorobenzothiazole: Similar structure but different functional groups, leading to different reactivity and applications.
2-Mercaptobenzothiazole: Contains a thiol group instead of an amino group, leading to different chemical properties and applications.
Uniqueness
2-Amino-6-chlorobenzothioamide is unique due to the presence of both an amino group and a chlorine atom, which allows for a wide range of chemical modifications and applications. Its reactivity and versatility make it a valuable compound in various fields of research and industry.
特性
分子式 |
C7H7ClN2S |
|---|---|
分子量 |
186.66 g/mol |
IUPAC名 |
2-amino-6-chlorobenzenecarbothioamide |
InChI |
InChI=1S/C7H7ClN2S/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H2,10,11) |
InChIキー |
ZHNOUTJJYDPCFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C(=S)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


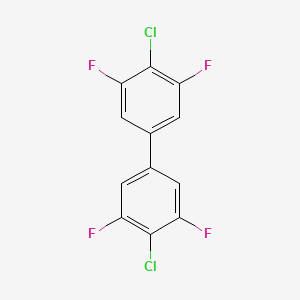
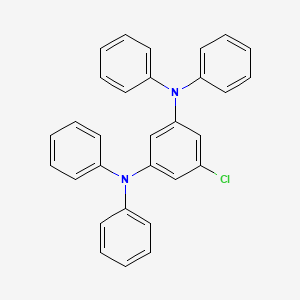
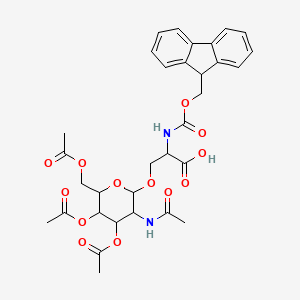
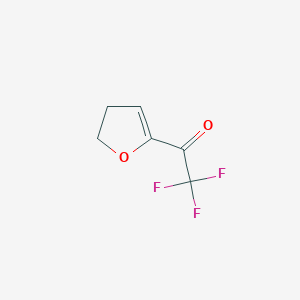
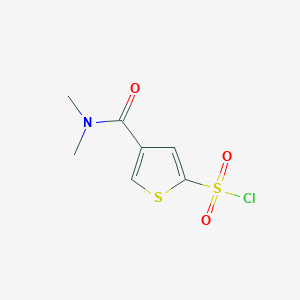
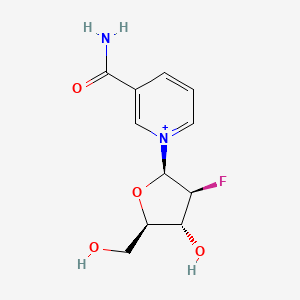
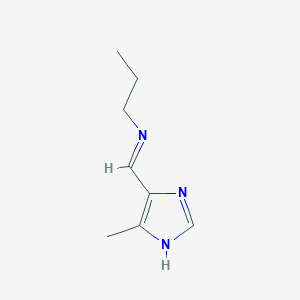
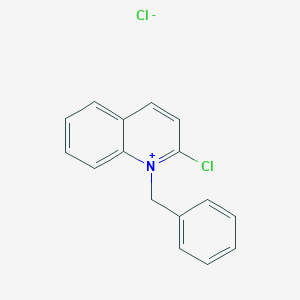
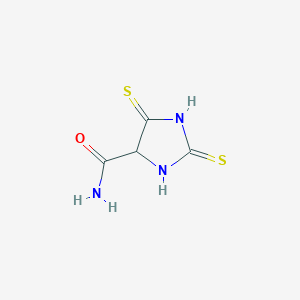
![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)

